molecular formula C20H19NO2 B4106037 3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide

3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide

Cat. No. B4106037
M. Wt: 305.4 g/mol
InChI Key: RBXGTEUGWCLGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide, also known as RU486, is a synthetic steroid with anti-progestin and anti-glucocorticoid properties. It was first synthesized in the 1980s as a potential contraceptive, but later found to have a variety of other applications in scientific research.

Mechanism of Action

The anti-progestin properties of 3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide are due to its ability to bind to the progesterone receptor and block the action of progesterone. This can prevent implantation of a fertilized egg and terminate an early pregnancy. The anti-glucocorticoid properties of 3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide are due to its ability to bind to the glucocorticoid receptor and block the action of cortisol.
Biochemical and Physiological Effects:
3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide in lab experiments is its specificity for the progesterone and glucocorticoid receptors, which allows for precise manipulation of these pathways. However, one limitation is that 3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide can have off-target effects on other receptors and signaling pathways, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research on 3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide, including:
1. Further investigation of its anti-tumor effects and potential use in cancer therapy
2. Exploration of its potential as a treatment for autoimmune diseases, given its ability to modulate immune function
3. Development of more selective and potent analogs of 3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide for use in research and clinical applications.

Scientific Research Applications

3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide has been used extensively in scientific research, particularly in the fields of reproductive biology and cancer research. It has been shown to have anti-tumor effects in a variety of cancer cell lines, and has been used in clinical trials for the treatment of breast cancer and other types of cancer.

properties

IUPAC Name

3-methoxy-N-(1-naphthalen-2-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14(16-11-10-15-6-3-4-7-17(15)12-16)21-20(22)18-8-5-9-19(13-18)23-2/h3-14H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXGTEUGWCLGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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